molecular formula C19H21N B3137948 [(anthracen-9-yl)methyl](2-methylpropyl)amine CAS No. 444577-36-0

[(anthracen-9-yl)methyl](2-methylpropyl)amine

Cat. No.: B3137948
CAS No.: 444577-36-0
M. Wt: 263.4 g/mol
InChI Key: KVXKTKVFKWYTPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (anthracen-9-yl)methylamine typically involves the reaction of anthracene derivatives with appropriate amine precursors. One common method is the hydrogenation of 9-anthracenecarboxaldehyde to produce 9-anthracenemethanol, which is then reacted with 2-methylpropylamine under suitable conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for (anthracen-9-yl)methylamine may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(Anthracen-9-yl)methylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the anthracene moiety and the amine group.

Common Reagents and Conditions

    Oxidation: Oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophilic reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (anthracen-9-yl)methylamine may yield anthracene-9-carboxylic acid derivatives, while reduction may produce various anthracene-based amines .

Comparison with Similar Compounds

(Anthracen-9-yl)methylamine can be compared with other anthracene derivatives, such as:

The uniqueness of (anthracen-9-yl)methylamine lies in its specific combination of the anthracene moiety with the 2-methylpropylamine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(anthracen-9-ylmethyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N/c1-14(2)12-20-13-19-17-9-5-3-7-15(17)11-16-8-4-6-10-18(16)19/h3-11,14,20H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXKTKVFKWYTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C2C=CC=CC2=CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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